

Application Notes and Protocols for In Vivo Xenograft Models Using Barasertib (AZD1152)

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Compound of Interest

Compound Name: Barasertib-HQPA

Cat. No.: B7882032

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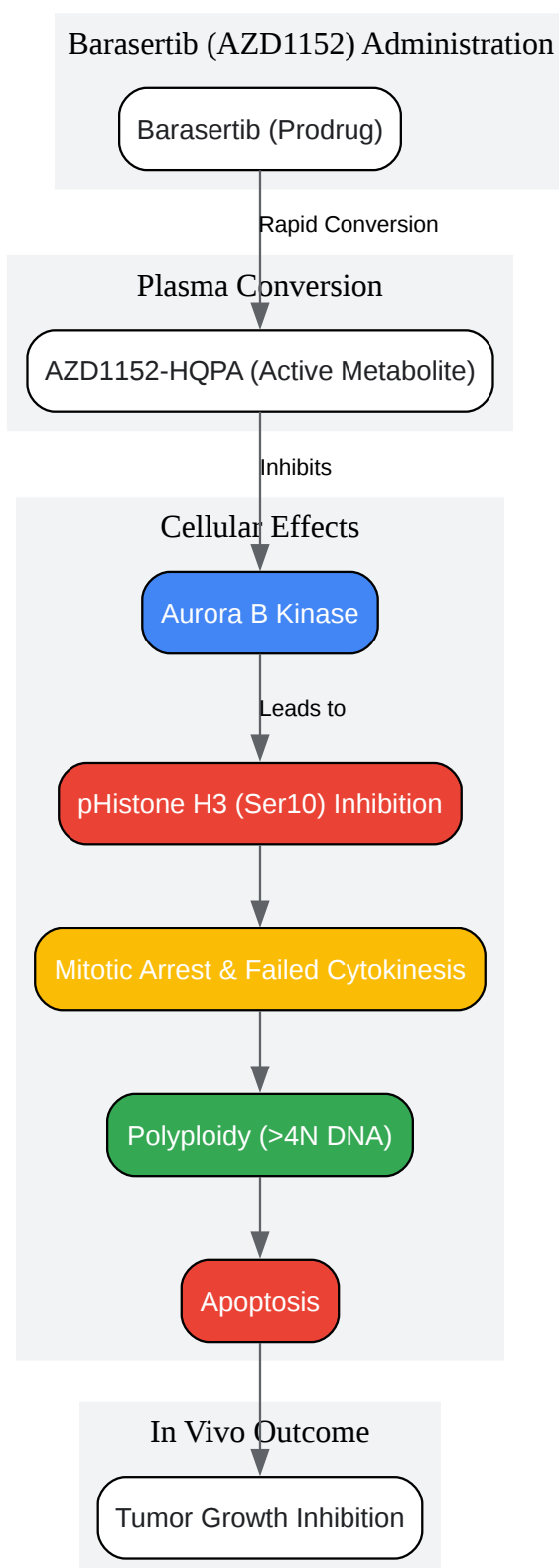
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using Barasertib (AZD1152), a selective Aurora B kinase inhibitor. The information is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the antitumor efficacy of this compound.

Introduction

Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active metabolite, AZD1152-HQPA.^{[1][2]} This active form is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.^{[3][4]} Inhibition of Aurora B kinase by Barasertib disrupts chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in cancer cells.^{[1][2][5]} Preclinical studies have demonstrated significant antitumor activity of Barasertib in a variety of human tumor xenograft models, including those for colon, lung, and hematologic malignancies.^{[1][6][7][8]}

Mechanism of Action of Barasertib

The primary mechanism of action of Barasertib involves the inhibition of Aurora B kinase, which plays a critical role in the proper alignment and segregation of chromosomes during cell division.^[5] The inhibition of this kinase leads to a cascade of cellular events, ultimately resulting in tumor growth inhibition.



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Caption: Signaling pathway of Barasertib (AZD1152) action.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical xenograft studies with Barasertib.

Table 1: Antitumor Efficacy of Barasertib in Human Tumor Xenograft Models

Cell Line	Tumor Type	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
SW620	Colorectal	Nude Mice	150 mg/kg/day (48h s.c. infusion)	79% (p<0.001)	[2] [9]
HCT116	Colorectal	Nude Mice	150 mg/kg/day (48h s.c. infusion)	60% (p<0.001)	[2] [9]
Colo205	Colorectal	Nude Mice	150 mg/kg/day (48h s.c. infusion)	81% (p<0.05)	[2] [9]
SW620	Colorectal	Nude Mice	25 mg/kg/day (i.p. Q1Dx4)	Significant (p<0.05)	[9]
MOLM13	Leukemia	BALB/c Nude Mice	25 mg/kg (i.p. 4 times a week)	Marked suppression	[3]
H841	Small-Cell Lung Cancer	Athymic Nude Mice	50 mg/kg or 100 mg/kg (5/7 days for 2 weeks)	Significant growth delay (p=0.011 at 50 mg/kg)	[10]
Various	Colon, Lung, Hematologic	Immunodeficient Mice	10-150 mg/kg/day	55% to ≥100% (p<0.05)	[1] [6] [8]

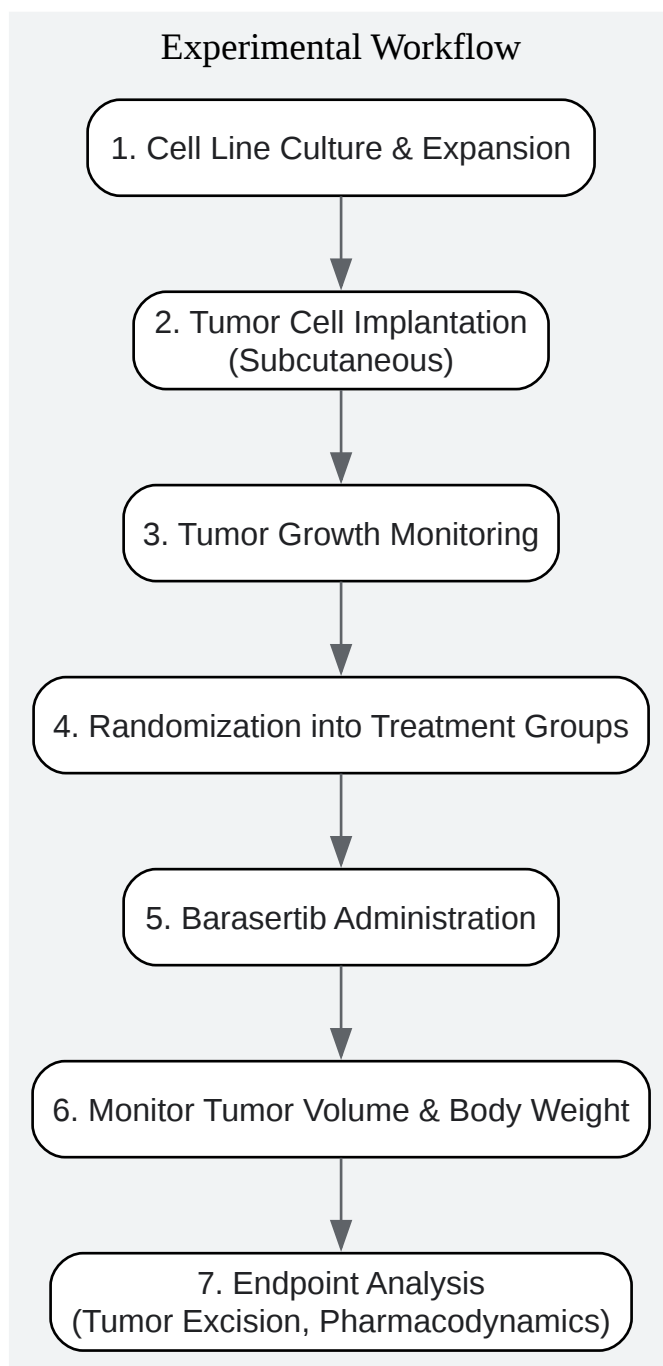
Table 2: Pharmacodynamic Effects of Barasertib in Tumor Xenografts

Cell Line	Tumor Type	Animal Model	Dosing Regimen	Pharmacodynamic Marker	Observation	Reference
SW620	Colorectal	Athymic Rats	i.v. administration	Phospho-Histone H3 (pHH3)	Transient suppression	[1] [6]
SW620	Colorectal	Athymic Rats	i.v. administration	4N DNA Content	2.4-fold higher than controls	[1] [6]
SW620	Colorectal	Athymic Rats	i.v. administration	>4N DNA Content (Polyploidy)	2.3-fold higher than controls	[1] [6]
SW620, HCT116, Colo205	Colorectal	Nude Mice	150 mg/kg/48h (s.c. infusion)	pHH3 Positive Tumor Cells	Significant reduction	[2]
SW620, HCT116	Colorectal	Nude Mice	150 mg/kg/48h (s.c. infusion)	4N and >4N DNA Content	Increased proportion	[2]

Experimental Protocols

In Vivo Xenograft Tumor Model Workflow

The following diagram outlines the general workflow for an in vivo xenograft study with Barasertib.



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Caption: General workflow for a Barasertib in vivo xenograft study.

Detailed Methodologies

1. Cell Line Culture and Preparation

- **Cell Lines:** Select appropriate human tumor cell lines (e.g., SW620, HCT116, Colo205 for colorectal cancer; MOLM13 for leukemia).
- **Culture Conditions:** Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- **Cell Harvesting:** Harvest cells during the logarithmic growth phase using trypsinization. Wash cells with sterile phosphate-buffered saline (PBS) and determine cell viability using a trypan blue exclusion assay.
- **Cell Suspension:** Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture of medium and Matrigel) at the desired concentration for injection.

2. Animal Model and Tumor Implantation

- **Animal Strain:** Use immunodeficient mice, such as female athymic nude mice or SCID mice, 6-8 weeks of age.
- **Acclimatization:** Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
- **Implantation:** Subcutaneously inject the prepared tumor cell suspension (typically 1×10^6 to 1×10^7 cells in a volume of 100-200 μ L) into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization

- **Tumor Measurement:** Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
- **Tumor Volume Calculation:** Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Barasertib Formulation and Administration

- **Formulation:** The specific vehicle for Barasertib will depend on the administration route. Consult the manufacturer's instructions or relevant literature for appropriate vehicle composition.
- **Administration Routes and Schedules:**
 - **Intraperitoneal (i.p.) Injection:** Administer Barasertib at doses such as 25 mg/kg daily for a specified number of days (e.g., Q1Dx4).[9]
 - **Subcutaneous (s.c.) Infusion:** Utilize osmotic mini-pumps for continuous infusion. For example, a 48-hour infusion at a dose of 150 mg/kg/day.[2]

5. Efficacy and Toxicity Monitoring

- **Tumor Growth:** Continue to measure tumor volume throughout the study.
- **Body Weight:** Monitor the body weight of the animals as an indicator of general health and treatment-related toxicity.
- **Clinical Observations:** Observe the animals daily for any signs of distress or adverse reactions to the treatment.

6. Endpoint Analysis and Sample Collection

- **Euthanasia:** At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the animals.
- **Tumor Excision and Measurement:** Excise the tumors and record their final weight and volume.
- **Sample Processing:**
 - For pharmacodynamic analysis, a portion of the tumor can be snap-frozen in liquid nitrogen for subsequent western blot or flow cytometry analysis.
 - Another portion can be fixed in 10% neutral buffered formalin for immunohistochemical analysis.

7. Pharmacodynamic Assays

- Western Blot for Phospho-Histone H3 (pHH3):
 - Homogenize frozen tumor samples and extract proteins.
 - Determine protein concentration using a BCA assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with a primary antibody against pHH3 (Ser10).
 - Incubate with a secondary antibody and detect the signal using an appropriate chemiluminescence substrate.
- Flow Cytometry for DNA Content (Polyploidy):
 - Prepare single-cell suspensions from tumor tissue.
 - Fix and permeabilize the cells.
 - Stain the cells with a DNA-binding dye (e.g., propidium iodide).
 - Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle and the presence of polyploid cells (>4N DNA).[2]

Conclusion

Barasertib has demonstrated significant preclinical efficacy in a range of xenograft models, supporting its development as a potential cancer therapeutic. The protocols and data presented here provide a foundation for researchers to design and interpret in vivo studies with this Aurora B kinase inhibitor. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is crucial for obtaining reliable and reproducible results.

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